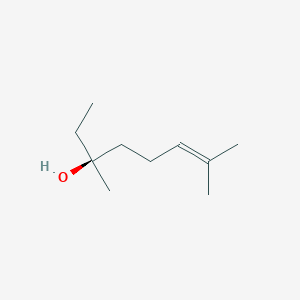
(3S)-3,7-Dimethyloct-6-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,7-Dimethyloct-6-en-3-ol is a chiral alcohol with a molecular formula of C10H20O. It is a naturally occurring compound found in various essential oils and is known for its pleasant floral aroma. This compound is widely used in the fragrance and flavor industries due to its unique scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyloct-6-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the hydroboration-oxidation of the corresponding alkene. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound through fermentation, which is then extracted and purified using various techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-Dimethyloct-6-en-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides.
Scientific Research Applications
(3S)-3,7-Dimethyloct-6-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism by which (3S)-3,7-Dimethyloct-6-en-3-ol exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with olfactory receptors, leading to its perception as a fragrance. It may also interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3,7-Dimethyloct-6-en-3-ol: The enantiomer of (3S)-3,7-Dimethyloct-6-en-3-ol, which has similar chemical properties but different biological activities.
Linalool: A structurally similar compound with a similar floral aroma, commonly found in essential oils.
Geraniol: Another related compound with a rose-like scent, used in perfumes and flavorings.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its specific interactions with molecular targets make it valuable in various applications, particularly in the fragrance and flavor industries.
Properties
CAS No. |
61476-72-0 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloct-6-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3/t10-/m0/s1 |
InChI Key |
JRTBBCBDKSRRCY-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@](C)(CCC=C(C)C)O |
Canonical SMILES |
CCC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















